

Application Note & Synthesis Protocol: 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

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Compound of Interest

Compound Name: 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

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For: Researchers, scientists, and drug development professionals.

Introduction

3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a pyrrolidine via an amide bond, is found in various biologically active molecules. For instance, it can be utilized in the synthesis of piperidin-4-yl-urea derivatives, which act as MCH-R1 antagonists[1]. This application note provides a comprehensive and detailed protocol for the synthesis of **3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride**, focusing on a robust and widely applicable amide coupling strategy. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

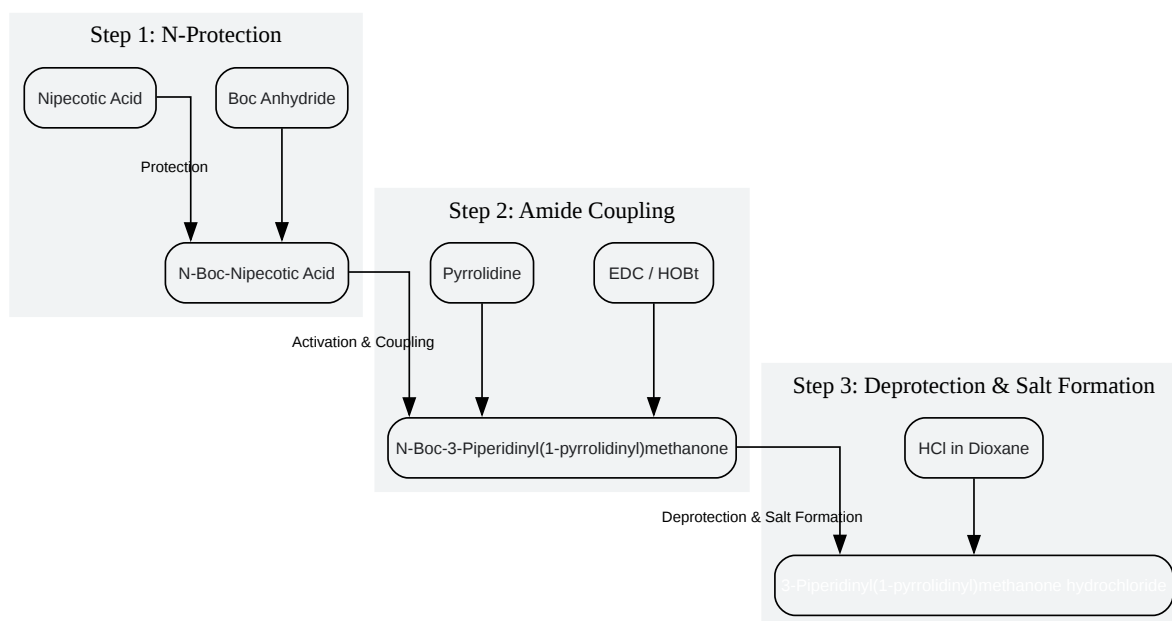
Synthetic Strategy: Amide Coupling

The core of this synthetic protocol lies in the formation of an amide bond between a suitable piperidine carboxylic acid derivative and pyrrolidine. Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical intermediates. A common

and effective method for achieving this transformation is through the use of coupling reagents that activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

Several coupling reagents are available, each with its own advantages. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are widely used due to their efficiency and the water-solubility of the byproducts, which simplifies purification[2]. Other modern coupling agents include HATU and PyBOP, which can offer improved reaction times and yields in certain cases[3]. For this protocol, we will focus on the well-established EDC/HOBt coupling method.

The overall synthetic workflow can be visualized as follows:



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Caption: Overall synthetic workflow for **3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride**.

Experimental Protocol

This protocol is divided into three main stages: N-protection of nipecotic acid, amide coupling with pyrrolidine, and subsequent deprotection to yield the final hydrochloride salt.

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Purity	Supplier
Nipecotic Acid	C ₆ H ₁₁ NO ₂	129.16	≥98%	Commercial Source
Di-tert-butyl dicarbonate (Boc ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	≥97%	Commercial Source
Sodium Bicarbonate (NaHCO ₃)	NaHCO ₃	84.01	≥99%	Commercial Source
Tetrahydrofuran (THF), anhydrous	C ₄ H ₈ O	72.11	≥99.9%	Commercial Source
Pyrrolidine	C ₄ H ₉ N	71.12	≥99%	Commercial Source
EDC hydrochloride	C ₈ H ₁₈ ClN ₃	191.70	≥98%	Commercial Source
HOBt	C ₆ H ₅ N ₃ O	135.12	≥97%	Commercial Source
N,N-Diisopropylethylamine (DIPEA)	C ₈ H ₁₉ N	129.24	≥99%	Commercial Source
Dichloromethane (DCM), anhydrous	CH ₂ Cl ₂	84.93	≥99.8%	Commercial Source
Hydrochloric acid, 4M in 1,4-Dioxane	HCl	36.46	4.0 M	Commercial Source
Ethyl acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	ACS Grade	Commercial Source

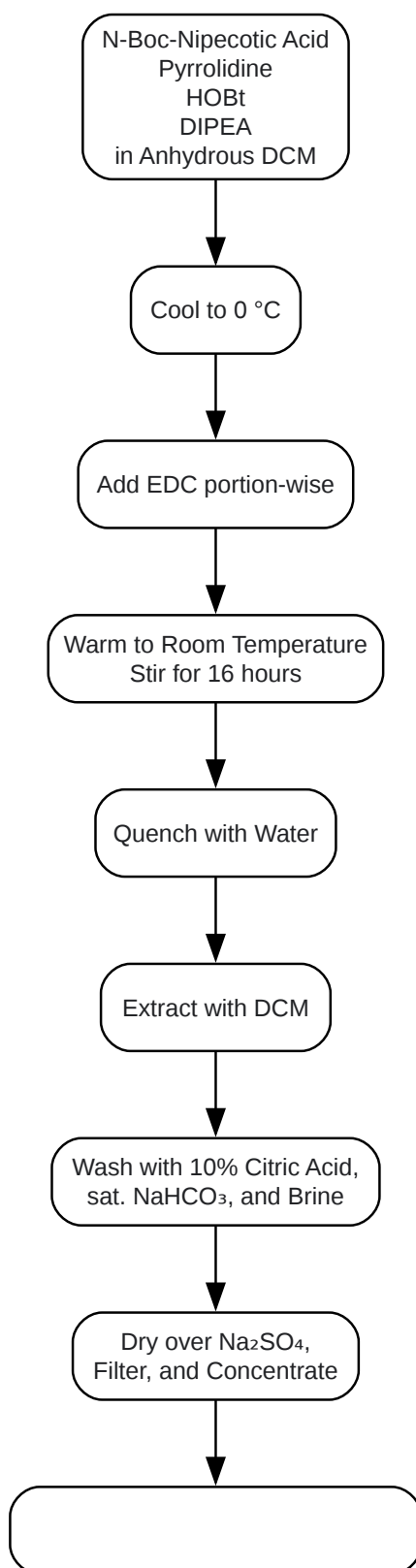
Saturated Sodium Bicarbonate Solution	$\text{NaHCO}_3(\text{aq})$	-	-	Lab Prepared
Brine	$\text{NaCl}(\text{aq})$	-	-	Lab Prepared
Anhydrous Sodium Sulfate (Na_2SO_4)	Na_2SO_4	142.04	$\geq 99\%$	Commercial Source

Step 1: Synthesis of N-Boc-Nipecotic Acid

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve nipecotic acid (10.0 g, 77.4 mmol) in a mixture of THF (100 mL) and water (50 mL).
- **Basification:** Add sodium bicarbonate (16.3 g, 194 mmol) to the solution. Stir until all solids are dissolved.
- **Protection:** To the stirred solution, add a solution of di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) in THF (50 mL) dropwise over 30 minutes at room temperature.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:**
 - Concentrate the reaction mixture under reduced pressure to remove the THF.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
 - Extract the aqueous layer with ethyl acetate (3 x 100 mL).
 - Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford N-Boc-nipecotic acid as a white solid or viscous oil. The product is often used in the next step without further purification.

Step 2: Amide Coupling to form N-Boc-3-Piperidinyl(1-pyrrolidinyl)methanone



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Sources

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- 2. peptide.com [peptide.com]
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